[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol
Description
Properties
IUPAC Name |
[3-(2-chlorophenyl)triazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-8-3-1-2-4-9(8)13-7(6-14)5-11-12-13/h1-5,14H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKLVPBBSNXAGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=CN=N2)CO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:
Preparation of Azide: The azide precursor is synthesized from the corresponding amine by treatment with sodium nitrite and hydrochloric acid, followed by reaction with sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where the triazole intermediate is treated with a chlorophenyl halide under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in [1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: [1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Material Science: The compound is utilized in the synthesis of polymers and advanced materials with specific properties.
Biology and Medicine:
Antimicrobial Agents: Triazole derivatives, including this compound, exhibit antimicrobial activity and are investigated for their potential as antibiotics.
Anticancer Research: The compound is studied for its potential anticancer properties, particularly in inhibiting cancer cell proliferation.
Industry:
Agriculture: The compound is explored for its use in agrochemicals, such as fungicides and herbicides.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical agents.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of [1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, influencing biological pathways. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential biomolecules in pathogens.
Comparison with Similar Compounds
Positional Isomers: Chlorophenyl Substitution
- [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS: 133902-66-6) Molecular Formula: C9H8ClN3O (same as target compound). Key Differences: The chlorine substituent is at the para position of the phenyl ring, and the hydroxymethyl group is at position 4 of the triazole. However, the altered electronic environment may affect dipole moments and hydrogen-bonding capabilities .
Heterocyclic Ring Variations
- [1-(6-Chloropyrazin-2-yl)-1H-1,2,3-triazol-5-yl]methanol (CAS: 1240528-59-9) Molecular Formula: C7H6ClN5O. Key Differences: The phenyl ring is replaced with a 6-chloropyrazine heterocycle. Implications: The pyrazine ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and polarity. However, this compound exhibits high toxicity (H301, H311, H331 hazard codes), suggesting substituent-dependent safety risks .
Alkyl-Substituted Analogues
- (1-Ethyl-1H-1,2,3-triazol-5-yl)methanol (CID: 12654350) Molecular Formula: C5H9N3O. Key Differences: The 2-chlorophenyl group is replaced with an ethyl chain. This simpler structure is often used in crystallographic studies to analyze triazole conformations .
Functionalized Derivatives
- 1-((1-(2-Chlorophenyl)-1H-1,2,3-triazol-5-yl)methyl)piperazine dihydrochloride
Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Water Solubility |
|---|---|---|---|
| [1-(2-Chlorophenyl)-...]methanol | 209.63 | 1.8 | Moderate |
| [1-(4-Chlorophenyl)-...]methanol | 209.63 | 1.6 | Moderate |
| [1-(6-Chloropyrazin-2-yl)-...]methanol | 211.61 | 0.9 | High |
| (1-Ethyl-1H-...methanol) | 127.14 | -0.2 | High |
Notes:
- Chlorophenyl derivatives exhibit moderate lipophilicity (logP ~1.6–1.8), suitable for membrane penetration.
- Pyrazine and ethyl analogues show higher solubility due to polar substituents .
Biological Activity
[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol is a triazole derivative that has garnered attention for its diverse biological activities. This compound features a chlorophenyl group attached to a triazole ring, which enhances its chemical properties and biological interactions. The following sections detail its synthesis, biological activities, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the following steps:
- Preparation of Azide : The azide precursor is created from an amine through treatment with sodium nitrite and hydrochloric acid, followed by reaction with sodium azide.
- Cycloaddition Reaction : The azide reacts with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
- Chlorophenyl Substitution : The chlorophenyl group is introduced via a substitution reaction with a chlorophenyl halide under basic conditions.
This synthetic route highlights the compound's potential for modification and optimization in various applications.
Antimicrobial Properties
Triazole derivatives, including this compound, have demonstrated significant antimicrobial activity. Studies indicate that these compounds can inhibit the growth of various bacteria and fungi. For instance, they have been evaluated against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting microbial proliferation.
Anticancer Activity
Recent research has explored the anticancer properties of this compound. In vitro studies suggest that it can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For example, compounds similar to this compound have shown effectiveness against breast and lung cancer cell lines.
Other Biological Activities
The compound has also been investigated for its potential as an anti-inflammatory agent and in treating neurodegenerative diseases. Its ability to modulate specific signaling pathways may contribute to these effects.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The triazole ring can form strong hydrogen bonds with enzymes or receptors involved in critical biological pathways.
- Metal Coordination : The compound can coordinate with metal ions, influencing enzymatic reactions and cellular processes.
For instance, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in pathogens.
Case Studies
Several studies have focused on the biological activity of triazole derivatives:
-
Antimicrobial Efficacy : A study reported that triazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL against various microbial strains.
Compound MIC (µg/mL) Target Organism Triazole A 8 Staphylococcus aureus Triazole B 16 Escherichia coli Triazole C 4 Candida albicans -
Anticancer Activity : In vitro assays revealed that certain derivatives could reduce cell viability in cancer cell lines by up to 70% at concentrations as low as 10 µM.
Cell Line IC50 (µM) MCF-7 (Breast) 12 A549 (Lung) 15
Q & A
Q. What are the optimal synthetic routes for [1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol, and how can reaction conditions be optimized?
The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:
- Reacting 2-chlorophenyl azide with propargyl alcohol derivatives under inert conditions.
- Optimizing reaction temperature (60–80°C) and solvent polarity (e.g., DMSO or acetonitrile) to enhance regioselectivity .
- Monitoring reaction progress via TLC or HPLC to ensure high yields (>80%).
Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?
- NMR Spectroscopy : Assign peaks for the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and hydroxymethyl group (δ 4.5–5.0 ppm for -CH2OH) .
- X-ray Crystallography : Use SHELXL for refinement, focusing on resolving the chlorophenyl orientation and hydrogen-bonding interactions involving the hydroxymethyl group. Data collection at low temperatures (100 K) improves resolution .
Q. What are the common impurities observed during synthesis, and how can they be mitigated?
- Byproducts : Unreacted azides or regioisomeric triazoles (e.g., 1,4-disubstituted vs. 1,5-disubstituted).
- Mitigation : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .
Advanced Research Questions
Q. How can contradictions between spectroscopic data and crystallographic results be resolved?
Discrepancies often arise from dynamic effects (e.g., rotational flexibility of the chlorophenyl group in solution vs. solid-state rigidity). Strategies include:
- Performing variable-temperature NMR to assess conformational mobility .
- Comparing DFT-optimized gas-phase structures with X-ray data using software like Gaussian or ORCA .
Q. What computational methods are suitable for predicting the compound’s reactivity and binding affinity?
- DFT Calculations : Use B3LYP/6-311+G(d,p) to model electron density distribution, identifying nucleophilic sites (e.g., hydroxymethyl oxygen) .
- Molecular Dynamics (MD) Simulations : Simulate interactions with biological targets (e.g., fungal CYP51 enzymes) using GROMACS, focusing on hydrogen-bonding and π-π stacking .
Q. How does solvent polarity influence the compound’s reactivity in derivatization reactions?
- Polar aprotic solvents (e.g., DMF): Enhance nucleophilicity of the hydroxymethyl group for esterification or etherification.
- Nonpolar solvents (e.g., toluene): Favor electrophilic aromatic substitution on the chlorophenyl ring .
Q. What strategies can address low reproducibility in biological activity assays?
- Crystal Polymorphism : Characterize polymorphs via DSC and PXRD; select the thermodynamically stable form for consistent bioassay results .
- SAR Studies : Systematically modify the triazole substituents (e.g., replacing -CH2OH with -CO2H) to correlate structure with antimicrobial activity .
Q. How can high-throughput crystallography pipelines improve structural analysis of derivatives?
- Use SHELXC/D/E for automated data processing and WinGX for structure visualization .
- Implement robotic crystallization screens (e.g., 96-well plates) with diverse precipitants to obtain diffraction-quality crystals .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
